3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Description
Properties
IUPAC Name |
3-(azepan-2-ylmethyl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c17-16(19)15-13(10-11-6-2-1-5-9-18-11)12-7-3-4-8-14(12)20-15;/h3-4,7-8,11,18H,1-2,5-6,9-10H2,(H2,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURDRQQQAUZQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-84-6 | |
| Record name | Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of the Benzo[b]thiophene-2-carboxylic Acid Core
According to patent WO1999047510A2, the synthesis of 2-benzo[b]thiophenecarboxylic acid derivatives involves a two-step process:
Formation of 2-alkylthiobenzaldehyde intermediate:
React 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with an alkyl mercaptan (such as thioglycolic acid) in the presence of an aqueous alkali metal hydroxide solution (10-15% w/w) and optionally a phase transfer catalyst, under reflux conditions (114-140°C) and moderate pressure (10-30 psi). This produces a 2-alkylthiobenzaldehyde intermediate.Cyclization to benzo[b]thiophene-2-carboxylic acid:
Treat the intermediate with 2-haloacetic acid at about 110°C to induce cyclization, yielding the benzo[b]thiophene-2-carboxylic acid and an alkyl halide by-product.
The reaction mixture is then acidified with mineral acids such as hydrochloric acid to precipitate the acid product, which is filtered, washed, and dried. Yields reported are high, up to 92% in some cases.
Table 1: Key Conditions for Benzo[b]thiophene-2-carboxylic Acid Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| 2-halobenzaldehyde + mercaptan | Alkali hydroxide (10-15%), phase transfer catalyst | 114 - 140 | 10 - 30 | 1 - 5 | - |
| Cyclization with 2-haloacetic acid | Acidification with HCl | ~110 | Atmospheric | 3 - overnight | 83.8 - 92 |
Amide Bond Formation to Introduce Azepan-2-ylmethyl Group
The critical step involves coupling the benzo[b]thiophene-2-carboxylic acid derivative with the azepan-2-ylmethyl amine to form the amide bond.
Recent research (2023) on benzo[b]thiophene derivatives outlines several effective amide formation protocols:
Coupling reagents:
Use of peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in combination with bases like DIPEA (N,N-diisopropylethylamine) or triethylamine.Solvents:
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate coupling.Reaction conditions:
Typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis, at controlled temperatures ranging from ambient to 60°C depending on reagents.Alternative methods:
Use of acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) for amide bond formation under basic conditions.
Table 2: Representative Amide Bond Formation Methods
| Method | Reagents | Solvent | Temperature (°C) | Atmosphere | Notes |
|---|---|---|---|---|---|
| HATU + DIPEA | HATU, DIPEA | DMF | Room temp - 60 | N2 | High efficiency, mild conditions |
| EDC + DIPEA | EDC, DIPEA | DMSO | Room temp | N2 | Common for carboxylic acid + amine |
| Acyl chloride + NaOH | Acyl chloride, NaOH | DMF | Room temp | N2 | Requires base, moisture sensitive |
| Trifluoroacetic anhydride | TFAA | DMF | 60 | N2 | Strong acylating agent |
Formation of Hydrochloride Salt
The final step involves converting the free amide base into its hydrochloride salt to improve stability and solubility. This is typically achieved by:
- Dissolving the amide in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Adding hydrochloric acid (HCl) gas or aqueous HCl.
- Precipitating the hydrochloride salt by adjusting solvent polarity or temperature.
- Isolating by filtration and drying.
Summary Table of Overall Preparation
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Synthesis of benzo[b]thiophene-2-carboxylic acid | Cyclization of 2-halobenzaldehyde with mercaptan | Alkali hydroxide, phase transfer catalyst, 114-140°C, 10-30 psi | Benzo[b]thiophene-2-carboxylic acid |
| 2. Amide bond formation | Coupling with azepan-2-ylmethyl amine | HATU or EDC, DIPEA, DMF or DMSO, inert atmosphere | 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxamide |
| 3. Salt formation | Conversion to hydrochloride salt | HCl addition, solvent precipitation | 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride |
Research Findings and Notes
- The preparation methods leverage well-established organic synthesis techniques for benzo[b]thiophene derivatives and amide coupling reactions, ensuring reproducibility and scalability.
- The use of phase transfer catalysts and controlled pressure in the initial cyclization improves yield and purity of the benzo[b]thiophene core.
- Amide coupling reagents like HATU provide high coupling efficiency and mild reaction conditions, minimizing side reactions.
- The hydrochloride salt form enhances the compound’s stability and handling properties for research applications.
- No significant alternative synthetic routes or shortcuts have been reported in the literature or patents, highlighting the robustness of this multi-step approach.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives:
-
Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Yields benzo[b]thiophene-2-carboxylic acid and 2-(aminomethyl)azepane hydrochloride .
-
Basic hydrolysis : Utilizes NaOH or KOH in aqueous ethanol, cleaving the amide bond to form carboxylate salts and free amines.
Example protocol (adapted from ):
textReagents: 3 N NaOH, EtOH Conditions: Room temperature, 12–24 h Yield: 87–92% (carboxylic acid derivative)
Alkylation and Acylation
The secondary amine in the azepane ring undergoes alkylation or acylation to form tertiary amines or amides:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base.
-
Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA).
Key data :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 50°C | 78% |
| Acylation | AcCl, TEA | DCM | RT | 85% |
Condensation Reactions
The carboxylic acid precursor participates in condensation with amines or hydrazides to form amides or hydrazones. For example, coupling with 2-hydroxyethylamine via carbodiimide-mediated synthesis (EDC/HOBt):
textReagents: EDC, HOBt, DMF Conditions: 0°C → RT, 12 h Yield: 70–75%
This method minimizes racemization and side reactions .
Oxidation Reactions
The thiophene sulfur atom is susceptible to oxidation:
-
Peracid oxidation : Forms sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in DCM .
Product stability : Sulfones are thermally stable, while sulfoxides may revert under reducing conditions .
Coupling Reactions
The benzo[b]thiophene core enables cross-coupling reactions:
-
Suzuki coupling : With aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
-
Buchwald-Hartwig amination : Introduces aryl amines at the thiophene ring .
Optimized conditions :
| Reaction | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 58% |
Cyclization and Ring-Opening
The azepane ring participates in ring-opening reactions with electrophiles (e.g., HCl gas in dioxane) , while intramolecular cyclization forms fused polycyclic systems under acidic conditions .
Stability Under Thermal and pH Stress
Scientific Research Applications
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The azepane ring and benzo[b]thiophene core allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzo[b]thiophene and thiophene amides with variations in heterocyclic amines, substituents, and pharmacological profiles. Key examples include:
Key Comparative Insights
Thiazole- and tert-butyl-substituted analogues (clogP ~5.2) may exhibit superior tissue retention but poorer solubility .
Synthetic Routes :
- The target compound is synthesized via amide coupling of benzo[b]thiophene-2-carboxylic acid chloride with azepan-2-ylmethylamine, analogous to encenicline’s preparation using imidazole to suppress tertiary amine reactivity .
- Contrastingly, articaine derivatives employ esterification or simpler amidation, favoring rapid preclinical development .
Pharmacological Profiles: Encenicline: Demonstrated potent α7-nAChR agonism (EC₅₀ ~0.1 μM) but faced clinical setbacks due to gastrointestinal toxicity . Nitrothiophene analogues (e.g., antitrypanosomal agents in ): Nitro groups confer redox-mediated antiparasitic activity, absent in the target compound .
Biological Activity Correlations :
Biological Activity
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, featuring a benzo[b]thiophene core and an azepane ring, suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H24ClN2OS
- CAS Number : 1361114-73-9
- IUPAC Name : 3-(azepan-2-ylmethyl)-N,N-dimethyl-1-benzothiophene-2-carboxamide; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been studied for its ability to modulate various signaling pathways, potentially influencing cellular processes such as apoptosis, proliferation, and inflammation.
Pharmacological Activities
Recent studies have indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity :
- Antifungal Activity :
-
Anti-inflammatory Effects :
- Preliminary research suggests that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, the efficacy of the compound was compared against established antibiotics. The results indicated that the compound not only inhibited bacterial growth but also demonstrated lower cytotoxicity in human cell lines compared to traditional treatments .
Q & A
Q. Table 1: Structural and Biological Comparison of Benzo[b]thiophene Derivatives
Key Challenges and Solutions
- Synthetic Challenge : Low yield in azepane coupling due to steric hindrance.
- Analytical Challenge : Overlapping NMR signals in congested aromatic regions.
- Solution : Apply 2D NMR (COSY, HSQC) to resolve assignments and confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
